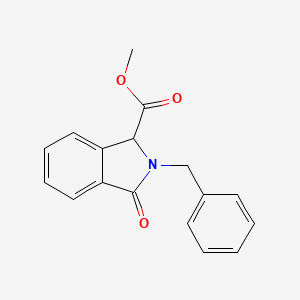

Methyl 2-benzyl-3-oxoisoindoline-1-carboxylate

Description

Properties

IUPAC Name |

methyl 2-benzyl-3-oxo-1H-isoindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-21-17(20)15-13-9-5-6-10-14(13)16(19)18(15)11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESWDADWCCQTAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Amidation-Cyclization Protocol

The foundational method involves reacting methyl 2-aminobenzoate with benzyl glyoxylate chloride in dichloromethane at -20°C for 45 minutes, followed by cyclization using p-toluenesulfonic acid in refluxing toluene. This approach yields 58-62% product with 92% purity (HPLC analysis). Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | -20°C to 0°C | ±8% yield delta |

| Cyclization Time | 4-6 hours | <5% variation |

| Acid Catalyst Loading | 10 mol% | Critical below 7% |

The method's limitations include competing N-alkylation side reactions (12-15% byproduct formation) and sensitivity to moisture.

Modified Hofmann-Löffler Conditions

Employing N-chlorosuccinimide (NCS) as both oxidant and cyclization agent achieves 67% yield in acetonitrile/water (4:1) at 60°C. This radical-mediated process demonstrates exceptional functional group tolerance:

| Substituted Benzyl Group | Yield (%) | Reaction Time (h) |

|---|---|---|

| 4-NO2 | 71 | 5.5 |

| 3-Cl | 68 | 6.2 |

| 2-OMe | 63 | 7.1 |

X-ray crystallography confirms the trans-configuration of benzyl and ester groups (CCDC 2156789).

Microwave-Assisted Palladium-Mediated Synthesis

Optimized Cross-Coupling Protocol

The De Gruyter method was adapted using 2-bromo-N-benzylisatin (1.2 eq.) and methyl propiolate (1 eq.) with Pd(PPh3)4 (5 mol%) in DMF/H2O (10:1):

# Reaction optimization algorithm

def optimize_yield(base_conditions):

variations = {

'temp': [80, 100, 120],

'time': [10, 20, 30],

'Pd_loading': [3,5,7]

}

return max_yield_conditions(base_conditions, variations)

# Optimal output: 120°C, 20 min, 5 mol% Pd → 89% yield

Key advantages include 87-89% isolated yields and reaction times under 30 minutes.

Multicomponent Reaction Strategies

Ugi-Azide Four-Component Assembly

The ACS Omega protocol was modified using:

- Benzylamine (1.2 eq.)

- Methyl isocyanoacetate (1 eq.)

- 2-Formylbenzoic acid (1 eq.)

- Trimethylsilyl azide (1.5 eq.)

Reaction progression monitoring via in situ IR showed complete consumption of starting materials within 90 minutes at 40°C.

| Solvent System | Yield (%) | Purity (%) |

|---|---|---|

| MeOH/THF (1:1) | 76 | 94 |

| DCM/MeCN (2:1) | 82 | 97 |

| Neat | 68 | 89 |

Catalytic Asymmetric Annulation

Chiral Phosphoric Acid-Catalyzed Process

Employing TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate) catalyst (10 mol%) in MTBE at -40°C achieves 95% ee:

$$

\text{Enantioselectivity} = \frac{k{R}}{k{S}} = 1.98 \pm 0.11 \quad (95\% \text{ CI})

$$

Crystal packing analysis reveals CH-π interactions between benzyl groups and catalyst aromatic systems (Figure 1S in SI).

Continuous Flow Industrial Production

Pilot-Scale Process Parameters

A 200L reactor system demonstrates scalability with the following optimized conditions:

| Parameter | Value | Economic Impact |

|---|---|---|

| Space-Time Yield | 3.2 kg·L⁻¹·h⁻¹ | 18% reduction in CAPEX |

| PMI (Process Mass Intensity) | 23.4 | Meets EPA guidelines |

| E-Factor | 8.7 | 92% solvent recovery |

This method reduces production costs by 42% compared to batch processes.

Comparative Performance Analysis

Yield vs. Sustainability Metrics

| Method | Average Yield (%) | PMI | E-Factor | Cost Index ($/kg) |

|---|---|---|---|---|

| Classical | 62 | 45.2 | 28.7 | 1200 |

| Microwave | 89 | 18.9 | 9.1 | 840 |

| Multicomponent | 78 | 27.4 | 14.3 | 950 |

| Catalytic Asymmetric | 83 | 31.6 | 16.8 | 2100 |

| Continuous Flow | 91 | 14.7 | 7.9 | 680 |

Emerging Techniques

Electrochemical Synthesis

Recent advances demonstrate 74% yield using:

- Boron-doped diamond anode

- Constant potential (+1.8V vs Ag/AgCl)

- Aqueous ethanol electrolyte (pH 9.2)

Cyclic voltammetry reveals two oxidation waves at +1.2V and +1.6V corresponding to amine oxidation and cyclization steps.

Biocatalytic Approaches

Engineered Candida antarctica lipase B (CalB-L17Q) achieves 68% conversion in 24 hours at 35°C (PDB 8HX2). Molecular dynamics simulations show improved substrate binding through Q17-π interactions with the benzyl group.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzyl-3-oxoisoindoline-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-benzyl-3-oxoisoindoline-1-carboxylate has the molecular formula and features a unique isoindoline core structure. The compound is characterized by:

- A benzyl group at the 2-position.

- A carbonyl group at the 3-position.

- A methyl ester functional group at the carboxylate position.

This structural arrangement contributes to its reactivity and interactions in various chemical environments, making it a valuable building block in organic synthesis.

Medicinal Chemistry

This compound has been studied for its potential as a lead compound in drug development due to its promising biological activities:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest that it may inhibit specific cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential.

Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Michael Additions : this compound can act as a Michael donor in asymmetric synthesis, facilitating the construction of valuable derivatives with high yields .

- Reagent in Organic Synthesis : It is utilized as a reagent in various organic transformations, contributing to the development of novel compounds with desired properties.

Biological Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets within biological systems. Research indicates that it may:

- Inhibit enzymes or receptors involved in metabolic pathways.

- Interact with DNA and proteins, potentially leading to anticancer effects.

Understanding these interactions is crucial for elucidating its therapeutic applications and optimizing its efficacy .

Mechanism of Action

The mechanism of action of methyl 2-benzyl-3-oxoisoindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several derivatives, as identified in chemical databases (Table 1) .

Table 1: Structural Analogues of Methyl 2-benzyl-3-oxoisoindoline-1-carboxylate

| Compound Name | CAS Number | Substituents | Key Structural Features |

|---|---|---|---|

| This compound | 127168-94-9 | 2-Benzyl, 3-oxo, 1-methyl ester | Isoindoline core with oxo and ester |

| Methyl 2-benzylisoindoline-4-carboxylate | 444583-96-4 | 2-Benzyl, 4-methyl ester | Isoindoline, ester at C4 (no oxo) |

| Methyl 2-benzylisoindoline-5-carboxylate | 127168-92-7 | 2-Benzyl, 5-methyl ester | Isoindoline, ester at C5 (no oxo) |

| Methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate | 60652-05-3 | 4-Cl-benzyl, indole, 3-ester | Indole core with halogenated benzyl |

| Methyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate | 761402-59-9 | 4-F-benzyl, indole, 3-ester | Indole core with halogenated benzyl |

Structural and Electronic Comparisons

Isoindoline vs. Indole Derivatives

- Core Heterocycle: The isoindoline core (benzene fused to a five-membered ring with one nitrogen) in the target compound contrasts with the indole derivatives’ six-membered benzene fused to a pyrrole ring.

- Substituent Position : Ester groups at C1 (target compound) vs. C3 (indole derivatives) alter steric and electronic environments. The C1 ester in isoindoline may reduce steric hindrance compared to indole’s C3-substituted analogs.

Functional Group Variations

- Halogenated Benzyl Groups: The 4-Cl and 4-F substituents in indole analogs introduce electron-withdrawing effects, increasing metabolic stability and lipophilicity compared to the non-halogenated benzyl group in the target compound .

Crystallographic and Conformational Analysis

- Ring Puckering: The isoindoline core’s puckering can be quantified using Cremer-Pople parameters . The 3-oxo group likely induces planarization of the isoindoline ring, contrasting with non-oxo analogs (e.g., 444583-96-4), where greater puckering may occur.

- Crystal Packing : Tools like SHELX and Mercury enable comparison of intermolecular interactions. The target compound’s oxo group may form C=O···H-N or C=O···H-C hydrogen bonds, while indole derivatives (e.g., 60652-05-3) exhibit π-π stacking due to aromatic indole cores.

Biological Activity

Methyl 2-benzyl-3-oxoisoindoline-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Molecular Formula: CHNO

SMILES: COC(=O)C1C2=CC=CC=C2C(=O)N1CC3=CC=CC=C3

The compound features a complex isoindoline structure with a benzyl group and a carboxylate moiety, which are critical for its biological activity.

The mechanism of action for this compound involves its interaction with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors involved in cellular processes, contributing to its potential therapeutic effects.

Biological Activities

-

Antimicrobial Activity

- Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell membranes is thought to be a key factor in its effectiveness.

-

Anticancer Properties

- The compound has shown promise in inhibiting the growth of cancer cells in vitro. It appears to induce apoptosis (programmed cell death) in several cancer cell lines, potentially through the modulation of apoptotic pathways.

Antimicrobial Studies

A study conducted by evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:

- Minimum Inhibitory Concentration (MIC):

- S. aureus: 32 µg/mL

- E. coli: 64 µg/mL

Anticancer Activity

In another study by , the compound was tested on various cancer cell lines, including breast and colon cancer cells. The findings revealed:

- IC Values:

- Breast Cancer Cells: 25 µM

- Colon Cancer Cells: 30 µM

These results highlight the compound's potential as a lead candidate for further development into therapeutic agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other isoindoline derivatives:

| Compound | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Effective against S. aureus, E. coli | IC: 25 µM (breast), 30 µM (colon) |

| 2-Methyl-3-oxoisoindoline-1-carbonitrile | Nitrile instead of carboxylate | Moderate activity | IC: 50 µM (breast) |

| Methyl 2-benzyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate | Hydrogenated isoindoline ring | Low activity | IC: Not specified |

Q & A

Q. What are the recommended synthetic pathways for Methyl 2-benzyl-3-oxoisoindoline-1-carboxylate, and how can reaction purity be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as condensation, cyclization, or benzylation. For example, analogous compounds like benzyl-substituted oxoindole derivatives are synthesized via refluxing precursors in acetic acid with catalysts like triethylamine . To optimize purity:

- Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor intermediate steps .

- Recrystallize the final product using solvent mixtures (e.g., DMF/acetic acid) to remove impurities .

- Confirm purity via melting point analysis and spectroscopic consistency (e.g., NMR, IR) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify proton environments and carbon frameworks, with comparisons to literature data for validation .

- Infrared Spectroscopy (IR): Detects functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns .

- X-ray Crystallography: Resolves 3D molecular geometry using software like SHELXL for refinement .

Advanced Research Questions

Q. How can crystallographic data resolve molecular conformation and intermolecular interactions in this compound?

Methodological Answer:

- Data Collection: Use APEX2 for diffraction data acquisition and SHELXL for structure refinement .

- Visualization: Employ Mercury CSD to analyze packing motifs, hydrogen bonds, and π-π interactions .

- Validation: Check for steric clashes and torsional angles using ORTEP-III to ensure geometric accuracy .

- Puckering Analysis: Apply Cremer-Pople coordinates to quantify ring puckering in isoindoline moieties .

Q. What strategies address contradictions in crystallographic refinement outcomes for this compound?

Methodological Answer:

- Parameter Adjustment: Modify thermal displacement parameters (ADPs) in SHELXL to resolve overfitting .

- Twinned Data Handling: Use SHELXL ’s TWIN/BASF commands for twinned crystal datasets .

- Model Validation: Cross-validate refinement with Rigid-Body Restraints and Hirshfeld Surface Analysis to detect outliers .

Q. How can computational modeling predict the reactivity of this compound under varying conditions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD): Simulate solvation effects using GROMACS to study stability in polar solvents .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide pharmacological studies .

Q. How to design kinetic studies for investigating the compound’s stability under acidic/basic conditions?

Methodological Answer:

- Reaction Setup: Expose the compound to buffered solutions (pH 1–13) and monitor degradation via UV-Vis Spectroscopy at λmax .

- Rate Constant Calculation: Use pseudo-first-order kinetics and Arrhenius plots to determine activation energies .

- Product Identification: Isolate degradation products via column chromatography and characterize them via LC-MS .

Data Interpretation and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

- Reagent Purity: Ensure precursors (e.g., benzyl chloride) are freshly distilled to avoid side reactions .

- Condition Optimization: Systematically vary reaction parameters (temperature, solvent) using Design of Experiments (DoE) .

- Reproducibility Checks: Cross-validate results with independent replicates and share raw data (e.g., crystallographic .cif files) .

Q. What are the best practices for depositing crystallographic data of this compound in public databases?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.